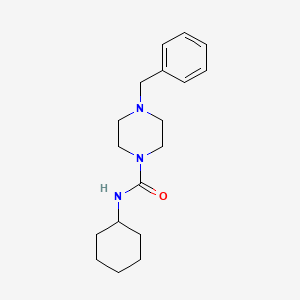![molecular formula C21H23N3O2 B5763260 2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide
Descripción general
Descripción
2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR an attractive therapeutic target. AG1478 has been extensively studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Subheading Applications in Corrosion Inhibition
Research indicates that certain acrylamide derivatives, including those similar to 2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide, are effective as corrosion inhibitors. A study demonstrated the potential of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The efficiency of these compounds was evaluated using a combination of chemical and electrochemical methods. The findings suggest that these derivatives can serve as mixed-type inhibitors, significantly reducing the double-layer capacitance and offering substantial corrosion protection (Abu-Rayyan et al., 2022).
Optical and Fluorescent Properties
Subheading Optical and Fluorescent Properties
Another field where derivatives of 2-cyano acrylamide show promise is in their optical properties, particularly mechanofluorochromic properties. A study synthesized three structurally simple 3-aryl-2-cyano acrylamide derivatives and observed their optical properties, which were influenced by their distinct face-to-face stacking mode. This research highlights the potential of these compounds in applications that require specific optical or fluorescent properties (Qing‐bao Song et al., 2015).
Synthesis and Characterization for Various Applications
Subheading Synthesis and Applications
The versatility of 2-cyano acrylamide derivatives extends further, as seen in studies focused on their synthesis and characterization for various applications. For instance, the synthesis of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines, which are known for intense fluorescence, suggests applications in areas requiring fluorescent markers or probes. These compounds have shown more intense fluorescence than certain standard compounds, indicating their potential in high-performance fluorescence applications (Matsui et al., 1992).
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)19-12-11-16(20(14-19)26-3)13-17(15-22)21(25)23-18-9-7-6-8-10-18/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXIFUVULJWYKJ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



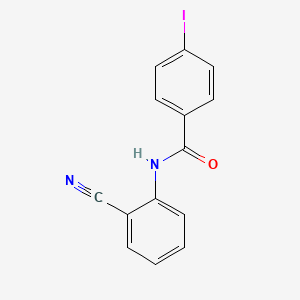
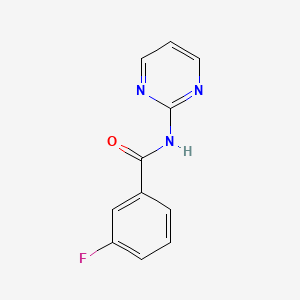

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
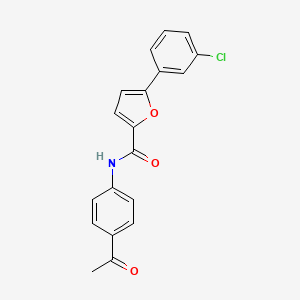
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)

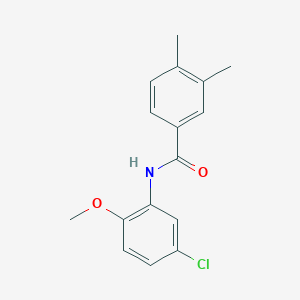
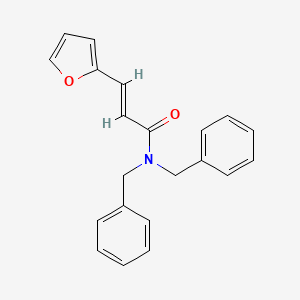
![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)
![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)
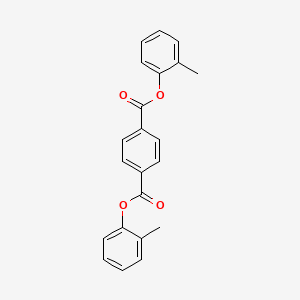
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
